Functional Group Identity at the 2-Position: Sulfonic Acid vs. Sulfonamide Determines CA Inhibition Activity
Methazolamide (CAS 554-57-4) and Acetazolamide (CAS 59-66-5) possess a primary sulfonamide (–SO₂NH₂) group at the 2-position of the 1,3,4-thiadiazole ring, which is essential for zinc coordination and carbonic anhydrase inhibition. Target compound CAS 1312679-00-7 carries a sulfonic acid (–SO₃H) at the identical ring position, as confirmed by LC-MS/MS [1]. Methazolamide inhibits hCA II with a Ki of 14 nM ; the sulfonic acid metabolite lacks this pharmacophore and is reported as a final metabolic degradation product rather than a pharmacologically active species [1]. While no direct CA inhibition assay data for the isolated target compound were located in publicly available literature, the absence of the zinc-binding sulfonamide nitrogen constitutes a class-level structural determinant for loss of CA inhibitory activity [2].
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not reported as an active CA inhibitor; sulfonic acid group lacks zinc-binding sulfonamide nitrogen [1] |
| Comparator Or Baseline | Methazolamide: Ki (hCA II) = 14 nM ; Acetazolamide: Ki (hCA II) ≈ 12 nM [2] |
| Quantified Difference | Loss of sulfonamide → loss of zinc coordination → predicted inactive (class-level structural inference) [2] |
| Conditions | Structural comparison: 2-position functional group analysis by LC-MS/MS (methazolamide metabolism, in vivo guinea pig and in vitro HaCaT) [1] |
Why This Matters
This structural distinction means the target compound cannot be used as a pharmacological substitute for active CA inhibitors, but is uniquely suited as a metabolite-specific reference standard for impurity profiling and mass balance studies.
- [1] Kishida, K. et al. The metabolism of methazolamide - identification of metabolites in guinea pig urine. Drug Metab. Lett. 2011, 5 (1), 45–54; Kuhara, M. et al. The Metabolism of Methazolamide in Immortalized Human Keratinocytes, HaCaT Cells. Drug Metab. Lett. 2016, 10 (4), 295–305. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7 (2), 168–181; Alterio, V. et al. Multiple binding modes of inhibitors to carbonic anhydrases. Chem. Rev. 2012, 112 (8), 4421–4468. View Source
